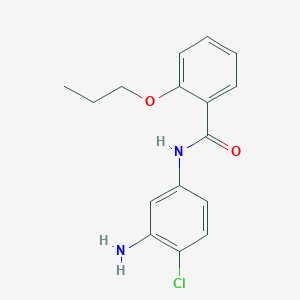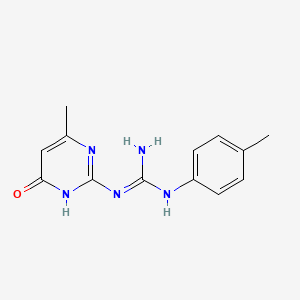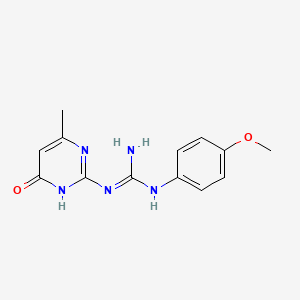
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide (3-ACPB) is a synthetic chemical compound with a wide range of applications in scientific research. It has been extensively studied due to its unique properties, which make it an ideal tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide: has been studied for its potential antimicrobial properties. Salicylanilides, a class of compounds to which it belongs, have shown potent antibacterial activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . These strains represent a significant problem in clinical practice, and the compound’s efficacy against them could lead to new treatments for resistant bacterial infections.
Antifungal Applications
The antifungal properties of salicylanilides are also noteworthy. They have demonstrated effectiveness against a variety of fungal pathogens, which could be harnessed in the development of new antifungal medications or treatments for agricultural use, where fungal infections can devastate crops .
Anthelmintic Use
In veterinary medicine, certain salicylanilides are used as anthelmintics. They are effective in controlling parasitic infestations such as Haemonchus spp. and Fasciola spp. in sheep and cattle. The compound’s potential as an anthelmintic could be explored further for use in animal health management .
Antiviral Research
Salicylanilides have shown promise in antiviral research, with some studies indicating their ability to reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in rodent models. This suggests that N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide could be a candidate for further research into antiviral drugs, particularly those targeting coronaviruses .
Cancer Research
There is interest in the potential anticancer properties of salicylanilides. Some derivatives have been synthesized to inhibit the growth of tumor cells. Research into N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide could focus on its efficacy in this area, possibly leading to new therapeutic options for cancer treatment .
Agricultural Applications
The compound’s derivatives have been reported to possess herbicidal properties, which could be beneficial in the development of new, more effective herbicides for agricultural use. Additionally, their antifungal and antibacterial properties could contribute to plant protection strategies .
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWHMXDEJMEYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)







